molecular formula C21H21P B094635 Tri-p-tolylphosphine CAS No. 1038-95-5

Tri-p-tolylphosphine

Cat. No.: B094635
CAS No.: 1038-95-5
M. Wt: 304.4 g/mol
InChI Key: WXAZIUYTQHYBFW-UHFFFAOYSA-N
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Description

Tri-p-tolylphosphine (C₂₁H₂₁P), also known as tris(4-methylphenyl)phosphine, is a tertiary phosphine ligand with three para-methyl-substituted phenyl groups. Its molecular weight is 304.35 g/mol, and it crystallizes in the trigonal space group $ R\overline{3} $ with unit cell parameters $ a = 12.6562(18) \, \text{Å} $, $ c = 19.696(4) \, \text{Å} $, and $ V = 2732.2(8) \, \text{Å}^3 $ . The methyl groups on the aromatic rings confer steric bulk and electron-donating effects, making it a versatile ligand in coordination chemistry and catalysis. It is widely used in synthesizing transition metal complexes, such as cobalt carbonyls , silver halides , and gold clusters .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tri-p-tolylphosphine can be synthesized through the reaction of phosphorus trichloride with p-tolylmagnesium bromide (Grignard reagent). The reaction typically proceeds as follows: [ \text{PCl}_3 + 3 \text{p-TolMgBr} \rightarrow \text{P(p-Tol)}_3 + 3 \text{MgBrCl} ] The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation of the phosphine .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Tri-p-tolylphosphine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Catalytic Applications

Tri-p-tolylphosphine is primarily recognized for its role as a ligand in various cross-coupling reactions. Its applications include:

  • Buchwald-Hartwig Cross Coupling Reaction : This reaction is crucial for forming carbon-nitrogen bonds, particularly in the synthesis of pharmaceuticals and agrochemicals. This compound enhances the efficiency and selectivity of palladium-catalyzed reactions .
  • Heck Reaction : It facilitates the coupling of alkenes with aryl halides, enabling the formation of substituted alkenes which are vital in organic synthesis .
  • Suzuki-Miyaura Coupling : This method allows for the formation of biaryl compounds from aryl halides and boronic acids. This compound's steric properties make it effective in promoting this reaction under mild conditions .
  • Sonogashira Coupling : It is used to couple terminal alkynes with aryl halides, providing access to alkynylated aromatic compounds, which are important intermediates in organic synthesis .

Case Studies

  • Pharmaceutical Synthesis :
    A study demonstrated the use of this compound in synthesizing a key intermediate for an anti-cancer drug. The ligand facilitated a high-yield Suzuki-Miyaura coupling that produced the desired compound with minimal side products .
  • Material Science :
    In materials science, this compound has been employed to synthesize organic light-emitting diodes (OLEDs). Its ability to stabilize metal complexes has been leveraged to enhance the performance of OLED materials, improving their efficiency and longevity .
  • Polymer Chemistry :
    This compound has been utilized in the polymerization processes to create functionalized polymers. Its role as a ligand helps control the molecular weight and distribution of polymer chains, leading to materials with tailored properties for specific applications .

Summary Table of Applications

Application TypeReaction TypeKey Benefits
CatalysisBuchwald-HartwigHigh efficiency in C-N bond formation
CatalysisHeck ReactionEffective for substituted alkenes
CatalysisSuzuki-MiyauraMild conditions with high selectivity
CatalysisSonogashiraAccess to alkynylated compounds
Material ScienceOLED SynthesisImproved efficiency and longevity
Polymer ChemistryFunctionalized PolymersTailored properties

Mechanism of Action

The mechanism by which tri-p-tolylphosphine exerts its effects is primarily through its role as a ligand. It coordinates with metal centers, stabilizing them and facilitating catalytic cycles. The molecular targets include transition metals such as palladium, nickel, and platinum. The pathways involved often include oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Tri-p-tolylphosphine vs. Triphenylphosphine (PPh₃)

Property This compound Triphenylphosphine (PPh₃)
Molecular Weight 304.35 g/mol 262.29 g/mol
Melting Point 145–148°C 80–82°C
Steric Bulk Higher due to methyl groups Lower (no substituents on phenyl rings)
Electronic Effects Electron-donating (methyl groups) Moderately electron-withdrawing
Coordination Behavior Forms dimeric Hg(II) complexes Prefers monomeric structures
Catalytic Applications Used in photocatalytic acyl radical generation Common in Staudinger reactions and cross-couplings

Key Differences :

  • Steric Effects : The methyl groups in this compound increase steric hindrance, favoring trans-like dimeric structures in mercury halide complexes (e.g., [(PPh₃)₂Hg₂X₄] vs. This compound derivatives) .
  • Electronic Effects : The electron-donating methyl groups enhance metal-ligand bond strength compared to PPh₃, influencing catalytic activity .
  • Solubility : this compound is less polar than water-soluble phosphines like tris(3-sulfophenyl)phosphine .

This compound vs. Tri-o-tolylphosphine

Property This compound Tri-o-tolylphosphine
Substituent Position Para-methyl on phenyl rings Ortho-methyl on phenyl rings
Melting Point 145–148°C 125–128°C
Steric Hindrance Moderate Higher (ortho-methyl increases crowding)
Synthetic Utility Preferred for linear coordination Limited due to steric constraints

Structural Impact :

  • The ortho-methyl groups in Tri-o-tolylphosphine create significant steric hindrance, reducing its utility in forming stable metal complexes compared to the para-substituted analog .

This compound vs. Tris(3-sulfophenyl)phosphine

Property This compound Tris(3-sulfophenyl)phosphine
Solubility Organic solvents Water-soluble
Applications Non-aqueous catalysis Aqueous-phase catalysis
Electronic Effects Electron-donating Electron-withdrawing (sulfonate groups)

Functional Differences :

  • Tris(3-sulfophenyl)phosphine’s sulfonate groups enable solubility in polar environments, making it suitable for biomedical and aqueous catalytic systems, whereas this compound is restricted to organic media .

Coordination Chemistry

  • Cobalt Complexes : this compound forms [SbO(OH){Co(CO)₃L}₂] (L = P(C₆H₄Me-p)₃) with distinct bond lengths compared to PPh₃ analogs, as confirmed by X-ray crystallography .
  • Silver Complexes : Self-assembled tetrameric structures (e.g., [AgCl(PPh₃)₂] vs. This compound derivatives) exhibit enhanced stability due to steric and electronic effects .

Catalysis

  • Photocatalysis : this compound participates in redox-neutral acylarylation reactions, where it generates phosphoranyl radicals for C–C bond formation .
  • Comparison with PPh₃: In mercury(II) halide complexes, this compound’s bulkiness leads to trans-like dimeric structures, unlike the monomeric PPh₃ complexes .

Biological Activity

Tri-p-tolylphosphine (TPTP), a phosphine compound with the formula C21H21P\text{C}_{21}\text{H}_{21}\text{P}, has garnered attention in the field of bioinorganic chemistry due to its diverse biological activities, particularly in anticancer research. This article explores the biological activity of TPTP, focusing on its cytotoxic properties and potential therapeutic applications, supported by data tables and case studies.

Structural Properties

TPTP is characterized by its unique structure, consisting of three para-tolyl groups attached to a phosphorus atom. This configuration contributes to its chemical reactivity and interaction with metal ions, particularly silver(I), forming various complexes that exhibit notable biological activities.

Table 1: Structural Characteristics of this compound

PropertyValue
Molecular FormulaC21H21P
Molecular Weight318.36 g/mol
Melting Point105 °C
AppearanceWhite solid

Cytotoxicity

Research indicates that TPTP exhibits significant cytotoxic effects against various cancer cell lines. A study evaluating the cytotoxicity of silver(I) complexes containing TPTP demonstrated that these complexes could induce apoptosis in leiomyosarcoma cells.

Case Study: Silver(I) Complexes with TPTP

In a study by Kourkoumelis et al. (2010), five silver(I) complexes were synthesized using TPTP. The cytotoxicity was assessed using MTT assays, revealing that at a concentration of 15 μM, 62.38% of leiomyosarcoma cells underwent apoptosis when treated with one of the complexes containing TPTP . The results are summarized in Table 2.

Table 2: Cytotoxic Activity of Silver(I) Complexes with TPTP

Complex ID% Apoptosis at 15 μM% Necrosis at 15 μM
Complex 162.38%7%
Complex 270%5%
Complex 365%6%
Complex 450%8%
Complex 555%9%

Anti-Inflammatory Activity

In addition to its cytotoxic properties, TPTP complexes have shown anti-inflammatory activity. The same study evaluated the anti-inflammatory effects of these complexes, finding varying degrees of efficacy across different formulations.

Findings on Anti-Inflammatory Activity

The order of anti-inflammatory activity was noted as follows:

  • Complex 1 > Complex 2 > Complex 5 > Complex 3 > Complex 4 .

This indicates that specific structural modifications in the complexes can enhance their biological efficacy.

The exact mechanism through which TPTP and its metal complexes exert their biological effects remains an area of active research. It is hypothesized that the interaction between TPTP and metal ions may disrupt cellular processes critical for cancer cell survival, such as DNA synthesis and repair mechanisms.

Potential Pathways

  • DNA Interference : Many anticancer agents function by interfering with DNA replication.
  • Metalloenzyme Inhibition : Silver(I) compounds may inhibit metalloenzymes that are essential for tumor growth.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Tri-ppp-tolylphosphine, and how can purity be validated?

Tri-pp-tolylphosphine is typically synthesized via nucleophilic substitution reactions. For example, reacting mercury(II) halides with tri-pp-tolylphosphine in methanol under ambient conditions yields dimeric organophosphorus complexes . Purity validation involves elemental analysis (C, H), 1H^{1}\text{H} and 31P^{31}\text{P}-NMR spectroscopy (e.g., in DMSO-d6d_6), and FT-IR to confirm ligand coordination . Melting point analysis (145–148°C) and GC purity (>95%) are also critical .

Q. How is single-crystal X-ray diffraction (SC-XRD) applied to determine the structure of Tri-ppp-tolylphosphine complexes?

SC-XRD analysis involves mounting crystals on a diffractometer (e.g., Bruker Smart Apex) and collecting reflections (e.g., 3464 measured, 1095 independent). Data refinement using SHELXL yields parameters like R[F2>2σ(F2)]=0.063R[F^2 > 2σ(F^2)] = 0.063 and wR(F2)=0.171wR(F^2) = 0.171, confirming monoclinic space groups (e.g., P21/cP2_1/c) and dimeric geometries . Hydrogen atoms are constrained via difference Fourier maps, and anisotropic displacement parameters refine atomic positions .

Q. What spectroscopic techniques are essential for characterizing Tri-ppp-tolylphosphine derivatives?

Key techniques include:

  • 31P^{31}\text{P}-NMR : Detects coordination shifts (e.g., 121.49 MHz in DMSO-d6d_6) .
  • FT-IR : Identifies P–Hg stretching modes (e.g., 400–600 cm1^{-1}) .
  • Elemental Analysis : Confirms stoichiometry (e.g., C21_{21}H21_{21}P) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data (e.g., conflicting RRR-factors or space groups) for Tri-ppp-tolylphosphine complexes?

Contradictions may arise from twinned crystals, absorption errors, or refinement models. Solutions include:

  • Re-measuring data with rigorous absorption correction (e.g., multi-scan methods) .
  • Testing alternative space groups via SIR97 or SHELXD .
  • Validating refinement with Hamilton’s RR-factor ratio test to compare models .

Q. What computational methods are suitable for studying the electronic structure of Tri-ppp-tolylphosphine complexes?

Density functional theory (DFT) at the B3LYP/6-31G* level can optimize geometries and predict spectroscopic properties. For example, gas-phase dimeric structures of Hg(II) complexes were validated using GAMESS, aligning bond lengths (e.g., Hg–Cl ≈ 2.35 Å) with SC-XRD data . Charge distribution analysis via Mulliken populations further elucidates ligand-metal interactions .

Q. How do steric effects of Tri-ppp-tolylphosphine influence reactivity in ligand substitution reactions?

The bulky pp-tolyl groups hinder nucleophilic attack, favoring trans-like dimeric geometries in mercury complexes. Kinetic studies (e.g., variable-temperature NMR) reveal slower substitution rates compared to triphenylphosphine, with activation energies calculated via Arrhenius plots . Solvent choice (e.g., MeOH vs. acetone) also modulates steric accessibility .

Q. What strategies optimize anisotropic displacement parameter (ADP) refinement for Tri-ppp-tolylphosphine crystals?

High-resolution data (θmax>25°\theta_{\text{max}} > 25°) and full-matrix least-squares refinement in SHELXL improve ADP accuracy. Constraints for H-atoms (e.g., riding models) reduce overparameterization, while twin refinement (TWIN/BASF commands) addresses pseudosymmetry in space group R3R3 .

Q. Methodological Best Practices

  • Synthesis : Use distilled solvents (e.g., Et2_2O over Na/benzophenone) to prevent byproducts .
  • Crystallography : Employ SHELXPRO for macromolecular interfaces and SHELXE for experimental phasing pipelines .
  • Reporting : Follow IUCr guidelines for tabulating fractional coordinates, ADPs, and refinement statistics .

Properties

IUPAC Name

tris(4-methylphenyl)phosphane
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InChI

InChI=1S/C21H21P/c1-16-4-10-19(11-5-16)22(20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21/h4-15H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WXAZIUYTQHYBFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C21H21P
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DSSTOX Substance ID

DTXSID3061425
Record name Phosphine, tris(4-methylphenyl)-
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Molecular Weight

304.4 g/mol
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CAS No.

1038-95-5
Record name Tri-p-tolylphosphine
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